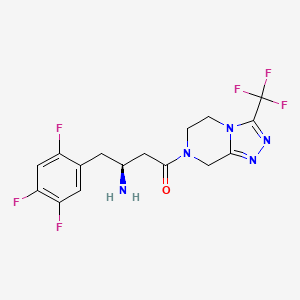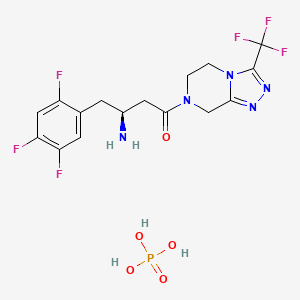
Sitagliptin S-Isomer
Vue d'ensemble
Description
Sitagliptin S-Isomer is a stereoisomer of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Sitagliptin works by increasing the production of insulin and decreasing the production of glucagon by the pancreas, thereby helping to regulate blood sugar levels . The S-Isomer of sitagliptin, while not as widely studied as the R-Isomer, holds significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
Target of Action
Sitagliptin S-Isomer primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a serine protease with membrane cell-signalling and soluble N-terminal proline peptidase activity . It plays a crucial role in glucose homeostasis by degrading incretins such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP) .
Mode of Action
This compound works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . Incretins are released throughout the day and upregulated in response to meals as part of glucose homeostasis . By inhibiting DPP-4, this compound prevents the degradation of these incretins, leading to an increase in their levels .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the p62–Keap1–Nrf2 signalling pathway, alleviating oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury . It also modulates the long-term potentiation pathway, particularly protein kinase C-γ and metabotropic glutamate receptor 5 .
Pharmacokinetics
This compound has a bioavailability of 87% . It is metabolized in the liver, primarily through CYP3A4 and CYP2C8-mediated processes . The elimination half-life of this compound is between 8 to 14 hours , and about 80% of it is excreted unchanged in the urine . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effectiveness.
Result of Action
The result of this compound’s action is an improvement in glycemic control in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and thus increasing the levels of incretins, this compound leads to glucose-dependent increases in insulin and decreases in glucagon . This helps to improve control of blood sugar .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be affected by the presence of other drugs that are metabolized by the same liver enzymes . Additionally, factors such as diet, exercise, and the overall health status of the patient can influence the efficacy and stability of this compound .
Analyse Biochimique
Biochemical Properties
Sitagliptin S-Isomer interacts with the enzyme DPP-4, inhibiting its activity . This results in increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release .
Cellular Effects
This compound influences cell function by modulating the insulin signaling pathway . It enhances insulin secretion and reduces glucagon release, thereby regulating glucose metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to DPP-4 and inhibiting its activity . This prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release .
Temporal Effects in Laboratory Settings
Over time, this compound maintains its stability and continues to effectively inhibit DPP-4 activity . Long-term studies have shown that it consistently regulates glucose metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At therapeutic doses, it effectively inhibits DPP-4 activity and regulates glucose metabolism . At high doses, it may cause adverse effects .
Metabolic Pathways
This compound is involved in the incretin metabolic pathway . It interacts with DPP-4, an enzyme that degrades incretin hormones . By inhibiting DPP-4, it increases the levels of incretin hormones, which regulate glucose metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues via passive diffusion . It does not interact with any specific transporters or binding proteins .
Subcellular Localization
This compound does not have a specific subcellular localization . It diffuses freely across cell membranes and exerts its effects by inhibiting DPP-4, which is located on the cell surface .
Méthodes De Préparation
The preparation of sitagliptin S-Isomer involves several synthetic routes, including chemical resolution and asymmetric hydrogenation. One effective method involves the chemical resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid, which yields the S-Isomer with high enantiomeric excess . Another method employs asymmetric hydrogenation of β-ketomide intermediates, which also produces the S-Isomer with high enantiomeric purity . These methods are advantageous as they avoid the use of expensive noble metal catalysts, thereby reducing costs and simplifying the synthetic process .
Analyse Des Réactions Chimiques
Sitagliptin S-Isomer undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Often involves nucleophilic substitution reactions where halogenated intermediates are replaced by nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
Sitagliptin S-Isomer has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceutical compounds.
Biology: Studied for its potential effects on cellular signaling pathways and enzyme inhibition.
Industry: Utilized in the development of new drugs and as a reference standard in analytical chemistry.
Comparaison Avec Des Composés Similaires
Sitagliptin S-Isomer can be compared with other DPP-4 inhibitors such as:
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Saxagliptin: Known for its longer half-life and different metabolic pathways.
Alogliptin: Exhibits a higher selectivity for DPP-4 compared to other similar compounds.
The uniqueness of this compound lies in its specific stereochemistry, which may confer distinct pharmacological properties and therapeutic benefits .
Propriétés
IUPAC Name |
(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMDFFZMYYVKS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823817-55-6 | |
| Record name | (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823817556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAGLIPTIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQC5W43W24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)
![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)








![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)
